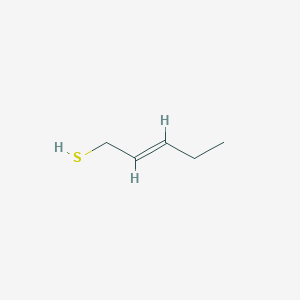

Pent-2-ene-1-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H10S |

|---|---|

Molecular Weight |

102.20 g/mol |

IUPAC Name |

(E)-pent-2-ene-1-thiol |

InChI |

InChI=1S/C5H10S/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3+ |

InChI Key |

YOTUISMXINCMRE-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CS |

Canonical SMILES |

CCC=CCS |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Pent-2-ene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for pent-2-ene-1-thiol, a volatile organosulfur compound. The information compiled herein is intended to support researchers and professionals in the fields of chemistry and drug development in the effective production and isolation of this and structurally related allylic thiols.

Synthesis of this compound

The synthesis of this compound, as a primary allylic thiol, can be effectively achieved through the formation of an S-allyl isothiouronium salt from the corresponding allylic halide, followed by alkaline hydrolysis. This method is favored for its reliability and the use of readily available and less odorous precursors until the final deprotection step.

1.1. Two-Step Synthesis from Pent-2-en-1-ol

A common and practical route to this compound begins with the conversion of pent-2-en-1-ol to an allylic halide, which is then reacted with thiourea.

-

Step 1: Synthesis of 1-bromo-2-pentene. Pent-2-en-1-ol is converted to 1-bromo-2-pentene using a suitable brominating agent, such as phosphorus tribromide (PBr₃). This reaction is typically performed in an aprotic solvent like diethyl ether at low temperatures to minimize side reactions.

-

Step 2: Formation and Hydrolysis of S-(pent-2-en-1-yl)isothiouronium bromide. The resulting 1-bromo-2-pentene is then reacted with thiourea to form the stable, non-volatile S-allyl isothiouronium salt. Subsequent hydrolysis of this salt under basic conditions liberates the desired this compound. This two-step, one-pot process works well with primary halides.[1]

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

| Parameter | Step 1: Bromination | Step 2: Isothiouronium Salt Formation & Hydrolysis |

| Starting Material | Pent-2-en-1-ol | 1-bromo-2-pentene |

| Reagents | Phosphorus tribromide (PBr₃) | Thiourea (SC(NH₂)₂), Sodium Hydroxide (NaOH) |

| Solvent | Diethyl ether | Ethanol/Water |

| Temperature | 0 °C to room temperature | Reflux, then cooling |

| Reaction Time | 2-4 hours | 2-3 hours for salt formation, 1-2 hours for hydrolysis |

| Typical Yield | >80% (for the halide) | 70-90% (from the halide) |

1.2. Experimental Protocol: Synthesis of this compound from Pent-2-en-1-ol

Materials:

-

Pent-2-en-1-ol

-

Phosphorus tribromide (PBr₃)

-

Thiourea

-

Sodium hydroxide (NaOH)

-

Diethyl ether (anhydrous)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl, for neutralization)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Synthesis of 1-bromo-2-pentene

-

To a solution of pent-2-en-1-ol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask cooled to 0 °C, slowly add phosphorus tribromide (0.33 eq) with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture over ice water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-2-pentene.

Part B: Synthesis of this compound

-

Dissolve the crude 1-bromo-2-pentene (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

-

Heat the mixture to reflux for 2-3 hours to form the S-(pent-2-en-1-yl)isothiouronium bromide salt.

-

Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water.

-

Reflux the mixture for an additional 1-2 hours to hydrolyze the isothiouronium salt.

-

Cool the reaction to room temperature and acidify with hydrochloric acid to a neutral pH.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and carefully remove the solvent by distillation at atmospheric pressure to obtain the crude this compound.

1.3. Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Purification of this compound

Due to the volatile and often odorous nature of thiols, appropriate purification methods are crucial. The choice of method depends on the scale of the purification and the nature of the impurities.

2.1. Fractional Distillation

For bulk purification of this compound, fractional distillation is a suitable method, especially for separating it from impurities with different boiling points.[2][3] Given that this compound is a volatile liquid, distillation should be performed with care to avoid loss of product.

Table 2: Parameters for Fractional Distillation of this compound

| Parameter | Value/Condition |

| Apparatus | Fractional distillation setup with a Vigreux or packed column |

| Pressure | Atmospheric or reduced pressure |

| Heating | Oil bath or heating mantle |

| Collection | Cooled receiving flask |

2.1.1. Experimental Protocol: Fractional Distillation

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Gradually heat the flask.

-

Collect the fraction that distills at the expected boiling point of this compound. The boiling point will need to be determined experimentally or estimated from similar compounds.

-

It is advisable to perform the distillation under a fume hood due to the strong odor of the thiol.

2.2. Preparative Gas Chromatography (Prep-GC)

For obtaining highly pure samples of this compound, particularly on a smaller scale, preparative gas chromatography is an excellent technique.[4][5][6][7] This method separates compounds based on their volatility and interaction with the stationary phase of the GC column.

Table 3: Hypothetical Parameters for Preparative GC Purification

| Parameter | Value/Condition |

| Instrument | Preparative Gas Chromatograph with a fraction collector |

| Column | A polar column (e.g., Carbowax or similar) is often suitable for thiols |

| Injector Temperature | ~200 °C |

| Oven Program | Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 180 °C) |

| Carrier Gas | Helium or Nitrogen |

| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter |

2.2.1. Experimental Protocol: Preparative Gas Chromatography

-

Dissolve the crude this compound in a small amount of a volatile solvent (e.g., dichloromethane).

-

Inject the sample into the preparative GC.

-

Monitor the chromatogram to identify the peak corresponding to this compound based on its retention time (which would need to be determined by analytical GC-MS first).

-

Set the fraction collector to collect the eluent corresponding to the target peak.

-

The collected fractions can be combined and the solvent, if any, can be carefully evaporated.

2.3. Solid-Phase Extraction (SPE)

For the selective extraction and purification of thiols from a complex mixture, especially at trace levels, solid-phase extraction using a sorbent with affinity for thiols, such as a silver-ion based sorbent, can be employed.

2.3.1. Experimental Protocol: Solid-Phase Extraction

-

Conditioning: Condition a silver-ion SPE cartridge with an appropriate solvent like dichloromethane.

-

Loading: Load the crude sample (dissolved in a suitable solvent) onto the SPE cartridge.

-

Washing: Wash the cartridge with a solvent that will remove non-thiol impurities but leave the thiol bound to the silver ions.

-

Elution: Elute the purified thiol using a solution of a competing ligand, such as cysteine, which will displace the this compound from the sorbent.

-

The eluted fraction containing the purified thiol can then be further processed, for example, by liquid-liquid extraction to isolate the final product.

2.4. Purification Workflow Diagram

Caption: Purification workflow for this compound.

References

- 1. Thiol - Wikipedia [en.wikipedia.org]

- 2. Purification [chem.rochester.edu]

- 3. chembam.com [chembam.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparative gas chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for Pent-2-ene-1-thiol (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Data of (E)-Pent-2-ene-1-thiol

This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for (E)-pent-2-ene-1-thiol. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide utilizes data from analogous compounds, namely (E)-pent-2-ene and pent-2-en-1-ol, to forecast the spectral characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR data for (E)-pent-2-ene-1-thiol. These predictions are derived from established spectroscopic principles and comparative analysis of structurally related molecules.

Predicted ¹H NMR Data

The ¹H NMR spectrum of (E)-pent-2-ene-1-thiol is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Data for (E)-Pent-2-ene-1-thiol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (-CH₂SH) | 3.1 - 3.3 | Doublet of triplets | J(H-1, H-2) ≈ 6-7 Hz, J(H-1, SH) ≈ 7-8 Hz |

| H-2 (=CH-) | 5.5 - 5.7 | Doublet of triplets | J(H-2, H-3) ≈ 15 Hz, J(H-2, H-1) ≈ 6-7 Hz |

| H-3 (=CH-) | 5.6 - 5.8 | Doublet of quartets | J(H-3, H-2) ≈ 15 Hz, J(H-3, H-4) ≈ 6-7 Hz |

| H-4 (-CH₂-) | 2.0 - 2.2 | Quintet | J(H-4, H-5) ≈ 7.5 Hz, J(H-4, H-3) ≈ 6-7 Hz |

| H-5 (-CH₃) | 0.9 - 1.1 | Triplet | J(H-5, H-4) ≈ 7.5 Hz |

| SH | 1.2 - 2.0 | Triplet | J(SH, H-1) ≈ 7-8 Hz |

Note: The chemical shift of the thiol proton (SH) can be variable and may be broadened due to exchange. The trans-configuration of the double bond is indicated by the large coupling constant (J ≈ 15 Hz) between the vinylic protons (H-2 and H-3).

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on data from similar unsaturated and sulfur-containing compounds.[1][2]

Table 2: Predicted ¹³C NMR Data for (E)-Pent-2-ene-1-thiol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CH₂SH) | 25 - 35 |

| C-2 (=CH-) | 125 - 135 |

| C-3 (=CH-) | 130 - 140 |

| C-4 (-CH₂-) | 25 - 35 |

| C-5 (-CH₃) | 10 - 15 |

Predicted Infrared (IR) Data

The IR spectrum is instrumental in identifying the functional groups present. The key characteristic absorptions for (E)-pent-2-ene-1-thiol are outlined below.[3][4][5]

Table 3: Predicted IR Absorption Frequencies for (E)-Pent-2-ene-1-thiol

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| S-H Stretch | 2550 - 2600 | Weak to Medium |

| C-H Stretch (sp²) | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | Medium to Strong |

| C=C Stretch | 1665 - 1680 | Medium to Weak |

| C-H Bend (trans-alkene) | 960 - 975 | Strong |

| C-S Stretch | 600 - 800 | Weak to Medium |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra for a liquid sample such as pent-2-ene-1-thiol.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Reference Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution. TMS is assigned a chemical shift of 0.00 ppm and is used to reference the spectrum.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. A standard acquisition may involve 8 to 16 scans.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio. Proton decoupling is generally used to simplify the spectrum.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Ensure the crystal is clean before and after the measurement.

-

-

Sample Preparation (Liquid Film):

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Press the plates together to form a thin liquid film.

-

-

Data Acquisition:

-

Place the sample (ATR unit or salt plates) in the IR spectrometer.

-

Record a background spectrum of the empty spectrometer.

-

Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. C5H10 infrared spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Analysis of Infrared spectroscopy FTIR [unitechlink.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Physical and Chemical Properties of Pent-2-ene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-2-ene-1-thiol, a member of the unsaturated aliphatic thiol family, presents a unique combination of a reactive thiol group and a carbon-carbon double bond. This guide provides a comprehensive overview of the physical and chemical properties of (E)-pent-2-ene-1-thiol, including its structure, physicochemical characteristics, synthesis, and reactivity. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where the dual functionality of this molecule can be exploited for the synthesis of novel compounds and materials. All quantitative data is presented in structured tables, and key experimental methodologies and reaction pathways are detailed and visualized.

Introduction

(E)-pent-2-ene-1-thiol (CAS No. 89222-68-4) is an organosulfur compound with the molecular formula C₅H₁₀S.[1] Its structure features a five-carbon chain with a thiol (-SH) group at the first carbon and a trans-configured double bond between the second and third carbons. This arrangement of functional groups makes it a versatile building block in organic synthesis. The thiol moiety offers a nucleophilic and redox-active center, while the alkene provides a site for addition reactions. Understanding the interplay of these functionalities is crucial for its application in drug design, polymer chemistry, and as a flavor and fragrance component.

Physical Properties

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀S | [1] |

| Molecular Weight | 102.20 g/mol | [1] |

| IUPAC Name | (E)-pent-2-ene-1-thiol | |

| CAS Number | 89222-68-4 | |

| Canonical SMILES | CCC=CCS | [1] |

| Polar Surface Area (PSA) | 38.8 Ų | [1] |

| LogP (octanol-water partition coefficient) | 1.88240 (Predicted) | [1] |

Table 2: Predicted Physical State and Solubility

| Property | Predicted Value/Observation | Source/Justification |

| Physical State | Colorless to pale yellow liquid with a strong, unpleasant odor. | General property of low molecular weight thiols. |

| Boiling Point | ~140-150 °C | Estimated based on structurally similar compounds. |

| Melting Point | Not available | |

| Density | ~0.85-0.95 g/cm³ | Estimated based on structurally similar compounds. |

| Solubility in Water | Sparingly soluble to insoluble. | Thiols are generally less soluble in water than their alcohol analogs due to weaker hydrogen bonding. |

| Solubility in Organic Solvents | Soluble in non-polar organic solvents like hexane, toluene, and ethers. | "Like dissolves like" principle; the hydrocarbon chain dominates its solubility profile. |

| pKa of Thiol Group | ~10-11 | Typical pKa range for aliphatic thiols. |

Spectral Data

Detailed experimental spectra for (E)-pent-2-ene-1-thiol are not widely published. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the vinylic protons, the methylene group adjacent to the sulfur, and the thiol proton.

-

CH₃ (C5): A triplet around 0.9-1.1 ppm.

-

CH₂ (C4): A quintet around 2.0-2.2 ppm.

-

CH=CH (C2 and C3): Two multiplets in the range of 5.3-5.8 ppm. The trans-coupling constant (J) would be in the range of 12-18 Hz.

-

CH₂S (C1): A doublet around 3.1-3.3 ppm.

-

SH: A triplet around 1.3-1.6 ppm, which may be broad and its coupling could be lost depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display five unique signals corresponding to each carbon atom in the molecule.

-

C5 (CH₃): ~13-15 ppm

-

C4 (CH₂): ~25-27 ppm

-

C1 (CH₂S): ~30-35 ppm

-

C3 (=CH): ~125-130 ppm

-

C2 (=CH): ~130-135 ppm

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

-

S-H stretch: A weak band around 2550-2600 cm⁻¹.

-

C=C stretch: A medium intensity band around 1660-1675 cm⁻¹.

-

=C-H out-of-plane bend (trans): A strong band around 960-970 cm⁻¹.

-

C-H stretches (sp³): Bands in the region of 2850-2960 cm⁻¹.

-

C-H stretches (sp²): A band just above 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 102. Key fragmentation patterns would likely involve the loss of the thiol group, cleavage of the allylic bond, and fragmentation of the alkyl chain.

Chemical Properties and Experimental Protocols

The chemical reactivity of (E)-pent-2-ene-1-thiol is dominated by the thiol and alkene functional groups.

Synthesis

The most common method for the synthesis of (E)-pent-2-ene-1-thiol is through the radical-mediated thiol-ene reaction .[1] This involves the anti-Markovnikov addition of a thiolating agent to a pentene derivative.

This protocol describes a general method for the synthesis of allylic thiols via a thiol-ene reaction.

Materials:

-

(E)-Pent-2-enal or a suitable pentene derivative

-

Thioacetic acid (for subsequent hydrolysis to the thiol)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone - DMPA)

-

Anhydrous, degassed solvent (e.g., THF, chloroform, or a methanol/THF mixture)[1]

-

Hydrazinolysis or hydrolysis reagent (e.g., hydrazine hydrate or a strong base like sodium hydroxide)

Procedure:

-

In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pentene derivative (1 equivalent) and the radical initiator (0.05-0.1 equivalents) in the chosen solvent.

-

Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add thioacetic acid (1.1 equivalents) to the reaction mixture.

-

If using a photoinitiator, irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature. If using a thermal initiator like AIBN, heat the reaction mixture to 55-70 °C.[1]

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-6 hours for thermal initiation, or shorter for photochemical initiation).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting thioacetate can be purified by column chromatography.

-

To obtain the free thiol, the thioacetate is then subjected to hydrolysis (e.g., with aqueous NaOH) or hydrazinolysis, followed by an acidic workup.

-

The final product, (E)-pent-2-ene-1-thiol, is then purified by distillation or chromatography.

Chemical Reactions

Thiols are readily oxidized to form disulfides. This reaction can occur with mild oxidizing agents, including atmospheric oxygen. Stronger oxidizing agents can lead to the formation of sulfonic acids.

The double bond in (E)-pent-2-ene-1-thiol can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The presence of the thiol group may influence the regioselectivity of these reactions.

(E)-pent-2-ene-1-thiol can itself participate in thiol-ene and Michael addition reactions as the thiol component, reacting with other alkenes or activated double bonds.

Biological Activity and Potential Applications

While specific biological data for (E)-pent-2-ene-1-thiol is limited, the class of unsaturated thiols and allylic sulfur compounds is known for a range of biological activities. Many naturally occurring organosulfur compounds derived from plants like garlic and onions, which contain allylic thiol derivatives, exhibit antimicrobial, antioxidant, and potential anticancer properties.

The reactivity of the thiol group allows these molecules to interact with biological thiols, such as cysteine residues in proteins, potentially modulating enzyme activity and signaling pathways. The lipophilicity of the pentenyl chain would facilitate membrane permeability, an important factor for bioavailability.

The dual functionality of (E)-pent-2-ene-1-thiol makes it a candidate for:

-

Drug Discovery: As a scaffold or fragment for the design of covalent inhibitors or probes that target cysteine residues in proteins.

-

Materials Science: As a monomer or cross-linking agent in the synthesis of functional polymers via thiol-ene chemistry.

-

Flavor and Fragrance Industry: As a component in the formulation of complex flavor and odor profiles.

Safety and Handling

Low molecular weight thiols are generally characterized by their strong, unpleasant odors and are flammable. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(E)-pent-2-ene-1-thiol is a molecule with significant potential in various scientific and industrial domains. Its unique combination of a reactive thiol and a carbon-carbon double bond offers a versatile platform for chemical synthesis and modification. While a comprehensive experimental characterization of all its physical and chemical properties is still emerging, this guide provides a solid foundation of its known and predicted characteristics. Further research into its biological activities and reaction mechanisms will undoubtedly uncover new applications for this intriguing organosulfur compound.

References

In-Depth Technical Guide: Pent-2-ene-1-thiol (CAS Number 89222-68-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential characteristics of (E)-pent-2-ene-1-thiol. Due to the limited availability of experimental data for this specific compound, this document combines reported information with data extrapolated from structurally similar molecules to offer a thorough profile for research and development purposes.

Chemical Identity and Physical Properties

(E)-pent-2-ene-1-thiol is an unsaturated aliphatic thiol with a terminal sulfhydryl group. Its core structure consists of a five-carbon chain with a double bond at the second position.

Table 1: Physicochemical Properties of (E)-pent-2-ene-1-thiol

| Property | Value | Source/Method |

| CAS Number | 89222-68-4 | - |

| Molecular Formula | C₅H₁₀S | Benchchem[1] |

| Molecular Weight | 102.20 g/mol | Benchchem[1] |

| IUPAC Name | (E)-pent-2-ene-1-thiol | Benchchem[1] |

| Canonical SMILES | CCC=CCS | Benchchem[1] |

| InChI Key | YOTUISMXINCMRE-ONEGZZNKSA-N | Benchchem[1] |

| Polar Surface Area (PSA) | 38.8 Ų | Benchchem[1] |

| LogP (Octanol-Water Partition Coefficient) | 1.88240 | Benchchem[1] |

| Boiling Point | Not Experimentally Determined | - |

| Melting Point | Not Experimentally Determined | - |

| Density | Not Experimentally Determined | - |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. | Inferred from similar thiols |

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for (E)-pent-2-ene-1-thiol

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to protons of the ethyl group, vinylic protons, protons on the carbon adjacent to the sulfur, and the thiol proton. The thiol proton signal would be a singlet, exchangeable with D₂O. |

| ¹³C NMR | Five distinct signals corresponding to the five carbon atoms in different chemical environments. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for S-H stretching (around 2550 cm⁻¹), C=C stretching (around 1650 cm⁻¹), and C-H stretching.[2] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (102.20 g/mol ) and fragmentation patterns characteristic of an unsaturated thiol. |

Synthesis and Reactivity

The primary and most efficient method for synthesizing (E)-pent-2-ene-1-thiol is the thiol-ene reaction .[3] This reaction involves the addition of a thiol to an alkene.

General Experimental Protocol for Thiol-Ene Synthesis

While a specific protocol for (E)-pent-2-ene-1-thiol is not detailed in the literature, a general procedure for the radical-mediated addition of a thiol to an alkene is as follows:

Materials:

-

Alkene (e.g., pent-2-ene)

-

Thiol source (e.g., thioacetic acid followed by hydrolysis, or H₂S)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN, or a photoinitiator)

-

Anhydrous, inert solvent (e.g., THF, toluene)

Procedure:

-

The alkene and the thiol source are dissolved in an appropriate solvent in a reaction vessel equipped with a condenser and an inert atmosphere inlet.

-

The radical initiator is added to the mixture.

-

The reaction is initiated either by heating to a suitable temperature (for thermal initiators like AIBN) or by irradiation with UV light (for photoinitiators).

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified using standard techniques such as distillation or column chromatography.

References

Thiol-ene reaction mechanism with Pent-2-ene-1-thiol

An In-depth Technical Guide to the Thiol-Ene Reaction with Pent-2-ene-1-thiol

Abstract

The thiol-ene reaction has emerged as a cornerstone of "click chemistry," providing a highly efficient and versatile method for carbon-sulfur bond formation.[1][2] Its applications are widespread, spanning polymer chemistry, materials science, bioconjugation, and drug development.[3] This guide offers a detailed examination of the core mechanisms of the thiol-ene reaction, with a specific focus on the unique case of this compound, a bifunctional molecule containing both the thiol and the ene moieties. We will explore the predominant free-radical and nucleophilic mechanisms, present quantitative data on reaction kinetics and influencing factors, provide detailed experimental protocols, and illustrate key pathways using logical diagrams. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this powerful chemical transformation.

Core Reaction Mechanisms

The coupling of a thiol and an alkene can proceed through two primary mechanistic pathways: a free-radical addition or a base/nucleophile-catalyzed Michael addition.[4][5] The choice of mechanism is dictated by the reaction conditions and the electronic properties of the alkene substrate.[3]

Free-Radical Addition

The most common pathway for thiol-ene reactions is a free-radical chain reaction, which can be initiated by thermal or photochemical means.[5] This mechanism is characterized by its anti-Markovnikov regioselectivity, high yields, and tolerance to a wide variety of functional groups.[4][6] The process unfolds in three key stages:

-

Initiation: A radical initiator (thermal or photoinitiator) abstracts a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (RS•).[6]

-

Propagation: The thiyl radical adds across the alkene's double bond. This addition is regioselective, typically occurring at the less substituted carbon to produce a more stable carbon-centered radical intermediate.[4][5]

-

Chain Transfer: The carbon-centered radical then abstracts a hydrogen atom from another thiol molecule. This step forms the final thioether product and regenerates a thiyl radical, which continues the chain reaction until the reactants are consumed.[4][7]

Nucleophilic Michael Addition

When the alkene is electron-deficient (e.g., acrylates, acrylamides), the thiol-ene reaction can proceed via a Michael-type nucleophilic addition.[5] This pathway is typically catalyzed by a base or a nucleophile (such as an amine or phosphine), which deprotonates the thiol.[3]

The mechanism involves:

-

Deprotonation: A base removes the acidic proton from the thiol, creating a potent thiolate anion (RS⁻) nucleophile.[3]

-

Nucleophilic Attack: The thiolate attacks the electron-poor β-carbon of the activated alkene, forming a resonance-stabilized carbanion (enolate) intermediate.[3]

-

Protonation: The carbanion intermediate is subsequently protonated by the conjugate acid of the base (or another proton source), yielding the final thioether product and regenerating the catalyst.[3]

The Special Case of this compound

This compound (CH₃-CH=CH-CH₂-SH) is a unique substrate as it contains both the thiol and the ene functional groups within the same molecule. This bifunctionality opens up two competing reaction pathways under radical conditions: intramolecular cyclization and intermolecular polymerization.

-

Intramolecular Cyclization: The thiyl radical can attack the double bond within the same molecule, leading to the formation of a five-membered ring, a substituted tetrahydrothiophene. This is a type of intramolecular thiol-ene "click" reaction.[6]

-

Intermolecular Polymerization: Alternatively, the thiyl radical from one molecule can react with the alkene of another molecule. This process can continue, leading to the formation of a poly(thioether) via a step-growth polymerization mechanism.[8]

The dominant pathway depends on factors like reactant concentration; high concentrations favor the intermolecular polymerization, while dilute conditions favor the intramolecular cyclization.

Quantitative Analysis of Reaction Parameters

The efficiency and outcome of the thiol-ene reaction are governed by several quantifiable factors, including reaction kinetics, initiator choice, and solvent environment.

Reaction Kinetics

In the free-radical mechanism, the overall polymerization rate is controlled by the relative rates of propagation (kₚ) and chain transfer (k꜀ₜ).[9] The ratio of these two rate constants (Rₖ = kₚ/k꜀ₜ) determines the reaction order with respect to the thiol and ene concentrations.[4][10]

| Condition | Rate-Limiting Step | Reaction Rate Dependence | Description |

| kₚ ≫ k꜀ₜ (Rₖ > 1) | Chain Transfer | First-order in thiol | Occurs with reactive alkenes (e.g., vinyl ethers). The propagation of the thiyl radical is fast, so the rate depends on how quickly the resulting carbon radical can find a thiol for H-abstraction.[4][9] |

| kₚ ≪ k꜀ₜ (Rₖ < 1) | Propagation | First-order in ene | Common with less reactive alkenes (e.g., vinyl silazanes). The chain transfer is rapid, making the initial addition of the thiyl radical to the double bond the slow step.[4][9] |

| kₚ ≈ k꜀ₜ (Rₖ ≈ 1) | Mixed | Half-order in both thiol and ene | The rates of propagation and chain transfer are comparable, and both concentrations influence the overall reaction rate.[4][9] |

Influence of Initiators

The choice of initiator is critical for controlling the reaction. Photoinitiators offer excellent temporal and spatial control, while thermal initiators are simpler to implement but can lead to more side reactions at elevated temperatures.[11]

| Initiator Type | Example(s) | Activation | Advantages | Considerations |

| Photoinitiator (Type I) | DMPA, TMDPO | UV Light | High efficiency, rapid rates, spatial/temporal control, ambient temperature operation.[11][12] | Limited penetration depth in thick or opaque samples.[13] |

| Photoinitiator (Type II) | Benzophenone (BP) | UV Light + Co-initiator | Useful for specific systems. | Forms non-reactive ketyl radicals that can act as terminators.[11] |

| Thermal Initiator | AIBN | Heat (50-80 °C) | Simple, no light source needed, suitable for bulk polymerization.[13] | Side reactions are more common at higher temperatures; potential for homopolymerization of the ene.[11][14] |

| Redox Initiator | Benzoyl Peroxide (BPO) + Amine | Chemical Reaction | Ambient temperature initiation, no light required.[13] | Initiator concentration must be kept low to avoid side reactions and termination.[13] |

Solvent Effects

While many thiol-ene reactions are performed neat, the choice of solvent can influence reaction kinetics. The effect is more pronounced on the chain transfer step than on the propagation step.[10] Non-polar solvents can increase the chain transfer rate constant (k꜀ₜ), while polar solvents may have a lesser effect.[15][16]

| Solvent | Effect on Thiol-Ene Reaction | Reference |

| Methanol | Exhibited higher reactivity for TEMPO-initiated reactions compared to THF or chloroform. | [15] |

| Non-polar Solvents | Can increase the rate of chain transfer reactions (hydrogen atom transfer). | [15][16] |

| Polar Solvents | Propagation reactions are less sensitive to media; chain transfer reactions are more impacted. | [10][15] |

| Good Solvents (for polymers) | Can lead to higher glass transition temperatures (Tg) in the resulting polymer networks compared to bulk polymerization. | [17] |

Experimental Protocols

This section provides a generalized protocol for conducting a photoinitiated thiol-ene reaction and an overview of common characterization techniques.

General Protocol for Photoinitiated Reaction

This protocol describes a typical lab-scale synthesis using a photoinitiator.

Methodology:

-

Reagent Preparation: In a suitable reaction vessel (e.g., a quartz vial), combine the thiol (e.g., this compound) and the ene monomer in a 1:1 stoichiometric ratio of functional groups.

-

Initiator Addition: Add the photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), typically at a concentration of 0.1-1.0 mol% with respect to the functional groups.[12][18] If a solvent is used, ensure all components are fully dissolved.

-

Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can inhibit free-radical reactions.

-

Initiation: Place the reaction vessel under a UV lamp (e.g., a 365 nm source). The distance from the lamp should be consistent to ensure uniform irradiation.

-

Monitoring: The reaction progress can be monitored by taking small aliquots at regular intervals and analyzing them using Fourier-transform infrared (FTIR) spectroscopy to observe the disappearance of the S-H stretch (~2570 cm⁻¹) and C=C stretch (~1640 cm⁻¹).[19] Alternatively, ¹H NMR spectroscopy can be used to track the disappearance of vinyl protons.[15]

-

Workup: Once the reaction is complete (as determined by spectroscopic monitoring), turn off the UV source. If a solvent was used, remove it under reduced pressure. The crude product can be used directly or purified further, typically by column chromatography if necessary.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the thioether product and verify the disappearance of the thiol and alkene protons from the starting materials.[20]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An effective tool for monitoring the reaction in real-time by tracking the disappearance of the characteristic S-H and C=C absorption bands.[19]

-

Gel Permeation Chromatography (GPC): If the reaction results in a polymer, GPC is used to determine its molecular weight and polydispersity index.[20]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product, particularly for small molecules or oligomers.

Conclusion

The thiol-ene reaction stands out as a robust and highly dependable tool in synthetic chemistry. Its "click" characteristics—high efficiency, mild reaction conditions, and orthogonality to many other functional groups—make it invaluable for researchers in drug discovery and materials science. The specific case of this compound highlights the reaction's versatility, enabling access to either cyclic thioethers or functional polymers from a single monomer by simply adjusting reaction conditions. A thorough understanding of the underlying mechanisms, kinetics, and the influence of initiators and solvents allows for the precise control and optimization of this powerful transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiol-ene Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions - Wordpress [reagents.acsgcipr.org]

- 7. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Thiol–Ene Photopolymerization: Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol–Ene Molar Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2024.sci-hub.box [2024.sci-hub.box]

- 12. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]

- 13. Redox Initiation of Bulk Thiol-Ene Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigating solvent effects on thiol-ene network formation - American Chemical Society [acs.digitellinc.com]

- 18. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

A Comparative Analysis of Free Radical vs. Michael Addition for Pent-2-ene-1-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The addition of a thiol group across a carbon-carbon double bond is a fundamental transformation in organic synthesis, pivotal in the construction of thioethers with wide applications in materials science and drug development. Pent-2-ene-1-thiol, an unsaturated thiol with an internal double bond, presents two primary pathways for such additions: a free radical-mediated reaction and a nucleophilic Michael addition. This technical guide provides a comprehensive comparison of these two methodologies, detailing their reaction mechanisms, regioselectivity, and experimental considerations. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from studies on structurally similar internal alkenes and thiols to provide a robust framework for researchers.

Introduction

The thiol-ene reaction, the addition of a thiol to an alkene, is a powerful tool in synthetic chemistry, often categorized as a "click" reaction due to its high efficiency and specificity.[1] For an unsymmetrical internal alkene like this compound, the regiochemical outcome of this addition is a critical consideration. The reaction can be directed down two distinct mechanistic pathways: a free radical addition or a Michael addition, each yielding different product distributions and requiring specific reaction conditions. Understanding the nuances of each pathway is crucial for controlling the synthesis of desired thioether products, which are valuable intermediates in the development of novel therapeutics and advanced materials.

Reaction Mechanisms

Free Radical Addition

The free radical addition of a thiol to an alkene is a chain reaction typically initiated by photolysis, thermolysis, or a radical initiator.[1] The generally accepted mechanism proceeds through an anti-Markovnikov addition, where the thiyl radical adds to the less substituted carbon of the double bond, leading to the more stable carbon-centered radical intermediate.[2]

Mechanism Workflow:

Caption: Free radical addition mechanism of a thiol to an alkene.

In the context of this compound, the thiyl radical can add to either C2 or C3 of the double bond. The relative stability of the resulting secondary carbon-centered radicals will influence the regioselectivity of the reaction.

Michael Addition

The Michael addition, or conjugate addition, of a thiol to an α,β-unsaturated carbonyl compound is a nucleophilic addition reaction.[3] For this reaction to occur with this compound, the double bond would need to be activated by an electron-withdrawing group (EWG) at a neighboring position, which is not inherent to the structure of this compound itself. However, if this compound were to react with an α,β-unsaturated system, the thiol would act as the nucleophile. The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.[4]

Mechanism Workflow:

Caption: Michael addition mechanism of a thiol to an activated alkene.

The regioselectivity of the Michael addition is dictated by the electrophilicity of the β-carbon in the α,β-unsaturated system. The thiolate will preferentially attack this position.

Data Presentation: A Comparative Analysis

Due to the absence of specific quantitative data for this compound in the literature, the following table provides a comparative summary based on general principles and data for analogous internal alkenes and thiols. This table is intended to guide experimental design.

| Parameter | Free Radical Addition | Michael Addition |

| Alkene Substrate | Unactivated internal alkenes | α,β-Unsaturated systems (e.g., enones, enoates) |

| Initiator/Catalyst | Photoinitiator (e.g., DMPA), thermal initiator (e.g., AIBN), or UV light | Base (e.g., Et3N, DBU) or nucleophile (e.g., phosphine) |

| Regioselectivity | Generally anti-Markovnikov, but can be a mixture with internal alkenes depending on radical stability. For this compound, addition to C2 vs. C3 would depend on the stability of the resulting secondary radicals. | Highly regioselective addition of the nucleophile to the β-carbon of the activated double bond. |

| Reaction Conditions | Typically mild, can be run at room temperature with photoinitiation. | Generally mild, often at room temperature. |

| Yields | Often high, can be quantitative ("click" reaction).[1] | Typically high to excellent yields.[4] |

| Reaction Times | Can be very fast, from minutes to a few hours. | Generally fast, ranging from minutes to several hours. |

| Side Reactions | Polymerization of the alkene, disulfide formation. | Self-condensation of the Michael acceptor, polymerization. |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the reaction of this compound. Note: These are starting points and may require optimization.

General Protocol for Photoinitiated Free Radical Addition

This protocol is adapted from procedures for the photoinitiated thiol-ene reaction.[5]

Experimental Workflow:

Caption: General workflow for a photoinitiated free radical thiol-ene reaction.

Detailed Methodology:

-

Reactant Preparation: In a quartz reaction vessel, dissolve this compound (1.0 equiv), the alkene (1.2 equiv, for intermolecular reactions), and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 1-5 mol%) in a suitable solvent (e.g., THF, acetonitrile, or dichloromethane) to achieve a concentration of 0.1-1.0 M.

-

Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the radical reaction.

-

Initiation: While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Base-Catalyzed Michael Addition

This protocol is a general procedure for the base-catalyzed conjugate addition of a thiol to an α,β-unsaturated compound.[6]

Experimental Workflow:

Caption: General workflow for a base-catalyzed Michael addition of a thiol.

Detailed Methodology:

-

Reactant Preparation: To a solution of the α,β-unsaturated compound (1.0 equiv) in a suitable solvent (e.g., THF, ethanol, or dichloromethane) at room temperature, add this compound (1.1 equiv).

-

Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (Et3N, 10-20 mol%) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5-10 mol%), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

Both free radical and Michael addition pathways offer efficient means for the synthesis of thioethers from this compound, albeit with different substrate requirements and regiochemical outcomes. The free radical addition is suitable for unactivated internal double bonds and generally proceeds with anti-Markovnikov selectivity, though mixtures of regioisomers are possible with internal alkenes. The Michael addition, conversely, requires an electron-deficient alkene and provides a highly regioselective route to the conjugate adduct. The choice between these two powerful methods will ultimately depend on the desired product and the available starting materials. For drug development professionals and researchers, a thorough understanding of these competing pathways is essential for the rational design and synthesis of novel sulfur-containing molecules. Further experimental investigation is warranted to elucidate the specific reactivity and regioselectivity of this compound under both free radical and Michael addition conditions.

References

- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Thio-Michael addition of α,β-unsaturated amides catalyzed by Nmm-based ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Reactivity of the Mercapto Group in Allylic Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylic thiols are a fascinating class of organic compounds characterized by the presence of a mercapto (-SH) group attached to an allylic carbon atom. This unique structural motif imbues the mercapto group with distinct reactivity, making it a versatile functional group in organic synthesis, materials science, and particularly in the realm of drug development. The interplay between the thiol functionality and the adjacent carbon-carbon double bond governs its participation in a variety of chemical transformations, including nucleophilic substitutions, radical additions, and oxidation reactions. Understanding the nuances of this reactivity is paramount for harnessing the full potential of allylic thiols in designing novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the reactivity of the mercapto group in allylic thiols. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical behavior of these compounds. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of core concepts to facilitate a deeper understanding.

Factors Influencing the Reactivity of the Mercapto Group

The reactivity of the mercapto group in allylic thiols is a multifactorial phenomenon. Several key parameters dictate its behavior in chemical reactions.

Caption: Factors influencing the reactivity of the mercapto group.

Acidity (pKa)

Thiols are generally more acidic than their alcohol counterparts due to the larger size of the sulfur atom, which allows for better delocalization of the negative charge in the resulting thiolate anion.[1] The pKa of a thiol determines the extent of its deprotonation at a given pH, which is crucial for its nucleophilic reactivity.[2] While specific pKa values for a wide range of substituted allylic thiols are not extensively tabulated in single sources, the pKa of allyl mercaptan is approximately 9.49.[3] The acidity, and therefore the concentration of the highly nucleophilic thiolate anion, is a key determinant in many reactions.[2]

S-H Bond Dissociation Energy (BDE)

The S-H bond in thiols is significantly weaker than the O-H bond in alcohols.[4] For instance, the BDE of the S-H bond in methanethiol is approximately 87 kcal/mol (366 kJ/mol).[4][5] This relatively low BDE makes thiols susceptible to hydrogen atom abstraction, leading to the formation of thiyl radicals (RS•).[4] This property is central to their participation in radical-mediated reactions, such as thiol-ene additions.[6] The stability of the resulting thiyl radical also plays a crucial role in these processes.[7]

Nucleophilicity

The conjugate base of a thiol, the thiolate anion (RS⁻), is an excellent nucleophile.[8] Its high polarizability and relatively weak basicity (compared to alkoxides) make it highly effective in nucleophilic substitution reactions, particularly Sɴ2 reactions.[1][8] This strong nucleophilicity allows for the facile formation of carbon-sulfur bonds, a cornerstone of many synthetic strategies involving allylic thiols.

Key Reactions of the Mercapto Group in Allylic Thiols

The unique electronic and structural features of allylic thiols enable them to participate in a diverse array of chemical transformations.

Nucleophilic Reactions

The deprotonated form of an allylic thiol, the allylic thiolate, is a potent nucleophile that readily participates in substitution and addition reactions.

-

S-Alkylation: Allylic thiolates can be easily alkylated by various electrophiles, such as alkyl halides, to form allylic sulfides. This Sɴ2 reaction is a fundamental transformation for creating C-S bonds.[1][8] The high nucleophilicity of the thiolate ensures efficient reaction, often with minimal competition from elimination reactions.[1]

Caption: S-Alkylation of an allylic thiol.

-

Michael Addition: As strong nucleophiles, allylic thiolates can undergo conjugate addition to α,β-unsaturated carbonyl compounds in a Michael-type reaction. This reaction is of significant interest in medicinal chemistry for the covalent modification of biological targets.[9][10]

Radical Additions (Thiol-Ene Reaction)

The thiol-ene reaction is a highly efficient and versatile "click" reaction involving the addition of a thiol to a double bond.[6] In the context of allylic thiols, the mercapto group can react with other alkenes, or the allyl group of one molecule can react with the thiol of another. This reaction typically proceeds via a radical chain mechanism initiated by light, heat, or a radical initiator.[6] The anti-Markovnikov addition of the thiol across the double bond is the predominant outcome.[11]

The mechanism involves:

-

Initiation: Formation of a thiyl radical (RS•) from the thiol.

-

Propagation:

-

Addition of the thiyl radical to the alkene to form a carbon-centered radical intermediate.

-

Chain transfer through hydrogen abstraction from another thiol molecule by the carbon-centered radical, which regenerates a thiyl radical.[6]

-

The kinetics of the thiol-ene reaction are influenced by the structure of both the thiol and the alkene.[12][13]

Oxidation Reactions

The sulfur atom in a thiol is in a low oxidation state and is readily oxidized.

-

Disulfide Formation: Mild oxidizing agents, such as iodine or even atmospheric oxygen, can oxidize thiols to disulfides (RS-SR).[1][4] This reversible reaction is a key feature in protein chemistry, where disulfide bridges formed from cysteine residues stabilize tertiary structures.[1]

-

Formation of Sulfenic, Sulfinic, and Sulfonic Acids: Stronger oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid can oxidize thiols to higher oxidation states, forming sulfenic acids (RSOH), sulfinic acids (RSO₂H), and sulfonic acids (RSO₃H).[4][14]

Quantitative Data

The following tables summarize key quantitative data related to the reactivity of allylic thiols.

Table 1: Physicochemical Properties of Allyl Mercaptan

| Property | Value | Reference(s) |

| pKa | ~9.49 | [3] |

| S-H Bond Dissociation Energy (BDE) | ~87 kcal/mol (366 kJ/mol) (for alkanethiols) | [4][5] |

Table 2: Kinetic Data for Thiol-Ene Reactions

| Thiol | Alkene | Rate Constant (k) | Conditions | Reference(s) |

| Various Thiols | Various Alkenes | Varies significantly with structure | Photo-initiated, radical mechanism | [12][13] |

| Cysteine | Allylic Acetate | k₂ = 1.49 × 10⁶ M⁻¹s⁻¹ | Phosphine-promoted | [15] |

Note: Comprehensive kinetic data for a wide range of specific allylic thiol reactions are dispersed throughout the literature and are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

This section provides generalized methodologies for key experiments involving allylic thiols, based on common laboratory practices.

Protocol 1: S-Alkylation of Allyl Mercaptan

Objective: To synthesize an allyl sulfide via S-alkylation.

Materials:

-

Allyl mercaptan

-

Anhydrous solvent (e.g., THF, DMF)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Alkyl halide (e.g., benzyl bromide)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve allyl mercaptan in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base to the solution. If using sodium hydride, caution is advised due to the evolution of hydrogen gas.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation to the thiolate.

-

Slowly add the alkyl halide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates completion of the reaction.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Photo-initiated Thiol-Ene "Click" Reaction

Objective: To perform a radical-mediated addition of a thiol to an alkene.

Materials:

-

Allylic thiol

-

Alkene

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent (if necessary, often run neat)

-

UV light source (e.g., 365 nm)

Procedure:

-

In a quartz reaction vessel, mix the allylic thiol, the alkene, and the photoinitiator. If a solvent is used, ensure it is degassed to remove oxygen, which can quench the radical reaction.

-

Irradiate the mixture with a UV lamp at a specified wavelength (e.g., 365 nm) and intensity.

-

Monitor the progress of the reaction by ¹H NMR spectroscopy by observing the disappearance of the vinyl and thiol protons and the appearance of new signals corresponding to the thioether product.[16]

-

Continue irradiation until the reaction is complete.

-

If necessary, remove any unreacted starting materials or byproducts by purification methods such as column chromatography or distillation.

Caption: A general experimental workflow for studying allylic thiol reactivity.

Conclusion

The mercapto group in allylic thiols exhibits a rich and diverse reactivity profile, making these compounds valuable building blocks in various scientific disciplines. Their acidity, the lability of the S-H bond, and the high nucleophilicity of the corresponding thiolates are key features that govern their chemical behavior. From forming robust C-S bonds via nucleophilic substitution and addition to participating in efficient radical-mediated thiol-ene reactions, allylic thiols offer a powerful toolkit for chemists. For drug development professionals, the ability of the mercapto group to interact with biological targets, often through covalent modification, presents exciting opportunities for the design of novel therapeutics. A thorough understanding of the principles outlined in this guide is essential for effectively leveraging the unique chemical properties of allylic thiols in research and development.

References

- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Automated computational screening of the thiol reactivity of substituted alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Degradation Pathways of Pent-2-ene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of pent-2-ene-1-thiol. Due to the limited availability of specific studies on this compound, this guide draws upon the well-established chemistry of analogous short-chain, unsaturated thiols to predict its behavior. The principles and methodologies outlined herein are intended to serve as a valuable resource for researchers and professionals engaged in the handling, formulation, and analysis of this compound and related compounds.

Core Concepts in Thiol Stability

Thiols, or mercaptans, are organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. The sulfur atom in the sulfhydryl group is highly susceptible to oxidation, making thiols generally less stable than their alcohol counterparts. The stability of a thiol is influenced by several factors, including its molecular structure, the presence of oxidizing agents, pH, temperature, and exposure to light. For an unsaturated thiol like this compound, the presence of a carbon-carbon double bond introduces additional potential degradation pathways, such as polymerization.

Predicted Degradation Pathways of this compound

Based on the general chemistry of thiols, the primary degradation pathways for this compound are anticipated to be oxidation and polymerization.

Oxidative Degradation

The oxidation of this compound can proceed through several stages, leading to a variety of degradation products. The initial and most common oxidation product is a disulfide, formed by the coupling of two thiol molecules. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

-

Disulfide Formation: In the presence of mild oxidizing agents or even atmospheric oxygen, this compound is expected to oxidize to form bis(pent-2-en-1-yl) disulfide. This reaction is often catalyzed by the presence of base.

-

Formation of Sulfur Oxyacids: Stronger oxidizing agents, such as hydrogen peroxide or sodium hypochlorite, can further oxidize the sulfur atom to form pent-2-ene-1-sulfenic acid, pent-2-ene-1-sulfinic acid, and ultimately pent-2-ene-1-sulfonic acid.

The following diagram illustrates the proposed oxidative degradation pathway of this compound.

Caption: Proposed oxidative degradation pathway of this compound.

Polymerization

The presence of the allyl group (a double bond adjacent to the sulfur atom) in this compound makes it susceptible to polymerization reactions, particularly through "thiol-ene" click chemistry. This type of reaction can be initiated by radicals or light and can lead to the formation of polythioethers.

The following diagram illustrates a simplified representation of the thiol-ene polymerization of this compound.

Caption: Simplified thiol-ene polymerization of this compound.

Quantitative Data on Thiol Stability

Table 1: Rate Constants for the Reaction of Thiols with Hydroxyl Radical (•OH) at 298 K

| Thiol | Rate Constant (cm³/molecule·s) |

| Methanethiol (CH₃SH) | 1.3 x 10⁻¹¹ |

| Ethanethiol (C₂H₅SH) | 1.5 x 10⁻¹¹ |

| n-Propanethiol (n-C₃H₇SH) | 3.0 x 10⁻¹¹ |

Table 2: Rate Constants for the Oxidation of Thiols by Horseradish Peroxidase (HRP) Intermediates

| Thiol | Compound I (k₂) (M⁻¹s⁻¹) | Compound II (k₃) (M⁻¹s⁻¹) |

| Thiophenol | 10⁴ - 10⁷ | 10³ - 10⁶ |

| Homocysteine | - | < 10 |

| Cysteine | - | 11 - 1600 |

Experimental Protocols for Stability Assessment

A robust assessment of this compound stability requires well-defined experimental protocols. The following outlines a general workflow for such a study.

Sample Preparation and Storage

-

Preparation: Prepare solutions of this compound in relevant solvents at known concentrations. Degas solvents to minimize dissolved oxygen.

-

Storage Conditions: Aliquot samples into sealed, airtight containers (e.g., amber glass vials with PTFE-lined caps). Store samples under a matrix of conditions, including different temperatures (e.g., -20°C, 4°C, 25°C, 40°C), pH values (if in aqueous solution), and light exposures (e.g., protected from light, exposed to ambient light, exposed to UV light).

-

Time Points: Define a series of time points for sample analysis (e.g., 0, 1, 2, 4, 8, 12 weeks).

Analytical Methodologies

The choice of analytical method is critical for accurately quantifying the parent thiol and its degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV-Vis or fluorescence detection is a common method for thiol analysis. Derivatization with a chromophoric or fluorophoric agent (e.g., Ellman's reagent, monobromobimane) is often necessary to enhance detection sensitivity and stability of the thiol during analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile thiols like this compound. It can be used to separate and identify both the parent compound and its volatile degradation products. Derivatization may also be employed to improve chromatographic performance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the degradation of this compound and identify the structure of its degradation products without the need for derivatization.

The following diagram illustrates a typical experimental workflow for assessing the stability of a thiol.

Caption: A general experimental workflow for assessing thiol stability.

Conclusion

While specific stability data for this compound is sparse, a comprehensive understanding of its potential degradation pathways and the factors influencing its stability can be extrapolated from the well-documented chemistry of other thiols. The primary routes of degradation are predicted to be oxidation to disulfides and various sulfur oxyacids, as well as potential polymerization through its unsaturated bond. For professionals working with this compound, careful control of storage conditions, particularly exclusion of oxygen, control of pH, and protection from light and elevated temperatures, is crucial to maintain its integrity. The experimental protocols and analytical methods described in this guide provide a framework for conducting rigorous stability studies to generate the specific data required for drug development and other research applications.

Navigating the Unseen: A Technical Guide to the Safe Handling of Pent-2-ene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pent-2-ene-1-thiol is an organosulfur compound with the molecular formula C₅H₁₀S.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the known hazards of analogous thiol compounds suggest that it should be handled with significant caution. Thiols are recognized for their strong, unpleasant odors, potential for flammability, and varying degrees of toxicity.[2] This guide synthesizes available information on similar molecules to provide a robust framework for risk assessment and safe handling.

Physicochemical Properties: A Comparative Analysis

Quantitative data for this compound is limited. The table below presents known properties alongside data for structurally related thiols to provide a comparative basis for handling decisions.

| Property | This compound | 1-Pentanethiol | 2-Propene-1-thiol (Allyl Mercaptan) |

| Molecular Formula | C₅H₁₀S[1][3] | C₅H₁₂S | C₃H₆S |

| Molecular Weight | 102.20 g/mol [1] | 104.22 g/mol [4] | 74.14 g/mol |

| Boiling Point | No data available | 126 °C (259 °F) | 67-68 °C (153-154 °F) |

| Flash Point | No data available | 18 °C (65 °F)[4] | -13 °C (9 °F) |

| Solubility in Water | No data available | 156 mg/L at 20 °C[4] | Slightly soluble |

| Odor | No data available | Strong, unpleasant, garlic-like[4] | Strong, garlic-like |

Hazard Identification and Classification

Based on data from analogous compounds, this compound should be treated as a hazardous substance. A Safety Data Sheet for a related compound, 2-Propene-1-thiol, classifies it as a flammable liquid that is harmful if swallowed or inhaled and causes serious eye irritation.[5] While one available document for this compound states it is not a hazardous substance, the general properties of thiols warrant a cautious approach.[6]

Anticipated Hazards:

-

Flammability: Thiols are often flammable. Vapors may be heavier than air and can travel to a source of ignition and flash back.[4]

-

Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Thiols can cause irritation to the skin, eyes, and respiratory tract.[5]

-

Environmental Hazards: The environmental impact is not fully known, but release into the environment should be avoided.[7]

-

Reactivity: May react vigorously with strong oxidizing agents.

Safe Handling and Storage Protocols

A multi-layered approach to safety is essential when handling this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

-

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from heat, sparks, and open flames.[5]

-

Ground all containers to prevent static electricity buildup.[5]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In Case of:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors can form explosive mixtures with air.[5] Decomposition on burning may produce toxic fumes of sulfur oxides.[4]

Experimental Protocol: Thiol-Ene "Click" Reaction

The thiol-ene reaction is a common application of thiols in organic synthesis.[9] The following is a generalized protocol for a radical-initiated thiol-ene reaction involving an alkene and a thiol like this compound.

Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkene (1 equivalent) and this compound (1.1 equivalents) in a suitable degassed solvent (e.g., toluene, THF).

-

Initiation: Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 equivalents) to the solution.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically the decomposition temperature of the initiator, e.g., 70-80 °C for AIBN) and stir.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting thioether by column chromatography on silica gel.

Conclusion

While specific data for this compound remains elusive, a thorough examination of analogous compounds provides a strong foundation for its safe handling. Researchers, scientists, and drug development professionals must treat this compound with the utmost care, adhering to the stringent safety protocols outlined in this guide. A proactive and informed approach to safety is paramount to mitigating the potential risks associated with this and other thiol-containing molecules.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Thiol - Wikipedia [en.wikipedia.org]

- 3. This compound | C5H10S | CID 15404477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Pentanethiol | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synerzine.com [synerzine.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 8. Page loading... [wap.guidechem.com]

- 9. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

The Discovery and Natural Occurrence of Allylic Thiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction